molecular formula C12H14O2S B14327396 (1-Ethenylcyclobutane-1-sulfonyl)benzene CAS No. 97072-43-0

(1-Ethenylcyclobutane-1-sulfonyl)benzene

Cat. No.: B14327396
CAS No.: 97072-43-0
M. Wt: 222.31 g/mol
InChI Key: UWNKILKPCWKXLN-UHFFFAOYSA-N
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Description

(1-Ethenylcyclobutane-1-sulfonyl)benzene is an organic compound characterized by a benzene ring attached to a sulfonyl group, which is further connected to a cyclobutane ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethenylcyclobutane-1-sulfonyl)benzene typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl Grignard reagents.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

    Attachment to Benzene: The final step involves attaching the sulfonylated cyclobutane to a benzene ring through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Ethenylcyclobutane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrobenzene, halobenzene, sulfonylbenzene derivatives.

Scientific Research Applications

(1-Ethenylcyclobutane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Ethenylcyclobutane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, participating in various chemical reactions. The ethenyl group provides a site for further functionalization, allowing the compound to interact with different biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethenylcyclobutane-1-sulfonyl)benzene: Unique due to the presence of both a cyclobutane ring and a sulfonyl group.

    Cyclobutylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Vinylbenzene (Styrene): Contains a vinyl group but lacks the cyclobutane and sulfonyl groups.

Uniqueness

This compound stands out due to its combination of a cyclobutane ring, a sulfonyl group, and a benzene ring

Properties

CAS No.

97072-43-0

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

(1-ethenylcyclobutyl)sulfonylbenzene

InChI

InChI=1S/C12H14O2S/c1-2-12(9-6-10-12)15(13,14)11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2

InChI Key

UWNKILKPCWKXLN-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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